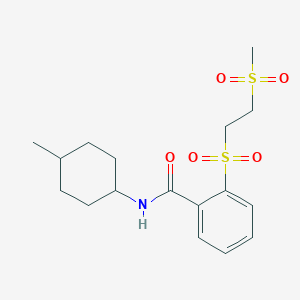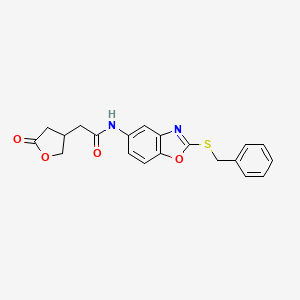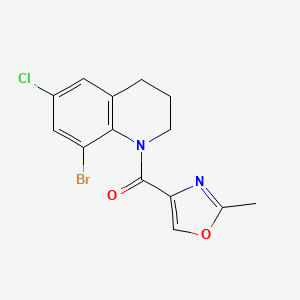![molecular formula C21H34N2O4 B6976242 tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976242.png)
tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Hydroxy and Methyl Groups: Functionalization of the piperidine ring to introduce the hydroxy and methyl groups.
Attachment of the Methoxyphenyl Group: This step involves coupling reactions to attach the methoxyphenyl group to the piperidine ring.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the carbamate group or to modify other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the removal of the carbamate group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methylphenyl)propyl]carbamate: Similar structure but with a methyl group instead of a methoxy group.
Tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)propyl]carbamate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O4/c1-20(2,3)27-19(24)22-14-17(16-6-8-18(26-5)9-7-16)15-23-12-10-21(4,25)11-13-23/h6-9,17,25H,10-15H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDHHIZGDXRSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC(CNC(=O)OC(C)(C)C)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[6-(dimethylamino)pyrimidin-4-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6976161.png)

![2-tert-butyl-N-[6-(dimethylamino)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6976170.png)

![N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B6976184.png)
![tert-butyl (2R)-2-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate](/img/structure/B6976189.png)
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile](/img/structure/B6976200.png)
![tert-butyl N-[4-[(2-acetamidoacetyl)amino]butyl]-N-phenylmethoxycarbamate](/img/structure/B6976209.png)

![5,5-dimethyl-N-[(1-methyltriazol-4-yl)methyl]oxolan-3-amine](/img/structure/B6976231.png)
![6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile](/img/structure/B6976234.png)
![(5,6-Dimethylpyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B6976246.png)
![[(1S,2S)-2-phenylcyclopropyl]-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6976249.png)
![2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6976260.png)
